Application Summary: The compound has been studied for its crystal structure . The understanding of the crystal structure of such compounds is crucial in material science, particularly in the design of new materials with desired properties.
Method of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was synthesized by reacting 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine . The reaction was carried out at 418.15 K for 14 hours .
Results and Outcomes: The crystal structure was successfully determined, and the compound was found to crystallize in the monoclinic system with space group P21/n . The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate molecule .
Application Summary: A similar compound, Bensulfuron-methyl, a sulfonylurea herbicide, has been investigated for its degradation behavior in soils . This study is crucial in environmental science, particularly in understanding the detoxification and management of environmental contaminants.
Method of Application: The degradation of Bensulfuron-methyl in soils was studied through biotic and abiotic modes (biodegradation and hydrolysis) . The herbicide was extracted using solid-liquid extraction, followed by analysis using GC-MS and UV-visible spectrophotometry .
Results and Outcomes: The main metabolites observed were pyrimidinamine [149 m/z] and benzylsulfonamide [182 m/z] . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% . Furthermore, hydrolytic elimination was also evaluated based on time and pH .
Application Summary: The crystal structure of a similar compound, methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate, has been reported . The understanding of the crystal structure of such compounds is crucial in material science, particularly in the design of new materials with desired properties.
Method of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was synthesized and then subjected to X-ray diffraction to determine its crystal structure .
Results and Outcomes: The crystal structure was successfully determined, and the compound was found to crystallize in the monoclinic system . The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate molecule .
Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate moiety linked to a cyclohexylthiazole group via a carbamoyl connection. This compound features a methyl group attached to the nitrogen atom of the thiazole ring and is notable for its potential biological applications. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen, which contributes to the compound's chemical properties and biological activity.
The chemical reactivity of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate can be attributed to the presence of functional groups such as the amide (–CO–NH–) and ester (–COO–) linkages. These groups can participate in various reactions, including:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Compounds with similar structures have been studied for their:
The synthesis of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate has potential applications in various fields:
Studies on the interactions of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:
These studies inform further development and application strategies for this compound.
Several compounds share structural similarities with methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate, which can provide insights into its uniqueness and potential applications:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | Contains a chloromethyl group instead of thiazole; used as an intermediate in organic synthesis. |
| Methyl 4-amino-6-(trifluoromethyl)pyridine | C8H8F3N | Pyridine instead of thiazole; exhibits different biological activities related to fluorinated compounds. |
| Methyl 4-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzoate | C19H24O3 | Features a unique cyclohexadiene moiety; studied for its antioxidant properties. |
The inclusion of thiazole and cyclohexane rings in methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate distinguishes it from these similar compounds, potentially enhancing its biological activity and application scope.